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Compound of Interest

Compound Name: Citreoviridin

Cat. No.: B190807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the fluorescence-based

detection of Citreoviridin (CTV), a neurotoxic mycotoxin found in various grains. The methods

described range from established chromatographic techniques to emerging antibody-based

fluorescence enhancement.

High-Performance Liquid Chromatography with
Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a widely used, sensitive, and reliable method for the quantitative analysis of

Citreoviridin in complex matrices such as corn and rice. The native fluorescence of

Citreoviridin allows for its detection without the need for derivatization.
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Parameter Method 1 Method 2 Method 3

Excitation Wavelength 388 nm 420 nm 220 nm

Emission Wavelength 480 nm 570 nm 340 nm

Column Type Normal-Phase Silica - Reverse-Phase C18

Mobile Phase
Ethyl acetate-hexane

(75:25)
-

Acetonitrile:water:form

ic acid (55:45:0.1)

Limit of Detection

(LOD)
2 ng/g (in corn) -

2 ng/mL (standard

solution)

Limit of Quantification

(LOQ)
- - Not Specified

Linear Range
20-60 µL injections (of

standard)
- 2 - 200 ng/mL

Recovery 91.0-102.8% (in corn)
97 ± 10% (in rice,

ELISA method)
Not Specified

Experimental Protocol: HPLC-FLD for Citreoviridin in
Grains
This protocol is a composite based on established methods for the analysis of Citreoviridin in

corn and rice.

A. Materials and Reagents

Citreoviridin standard

Dichloromethane (HPLC grade)

Ethyl acetate (HPLC grade)

Hexane (HPLC grade)

Acetonitrile (HPLC grade)
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Formic acid (ACS grade)

Water (HPLC grade)

Solid-Phase Extraction (SPE) columns: Silica and Amino-functionalized

Anhydrous sodium sulfate

Samples (e.g., ground corn or rice)

B. Sample Preparation and Extraction

Weigh 50 g of the ground sample into a blender jar.

Add 100 mL of dichloromethane and blend at high speed for 2 minutes.

Filter the extract through fluted filter paper containing anhydrous sodium sulfate.

Collect the filtrate and evaporate to dryness under a stream of nitrogen at 50°C.

Redissolve the residue in a small, known volume of dichloromethane for SPE cleanup.

C. Solid-Phase Extraction (SPE) Cleanup

Condition a silica SPE column by washing with 5 mL of hexane.

Condition an amino SPE column by washing with 5 mL of dichloromethane.

Stack the silica SPE column on top of the amino SPE column.

Apply the redissolved extract from step B.5 onto the top of the stacked columns.

Wash the columns with a solvent mixture designed to elute interfering compounds (e.g., a

gradient of hexane and ethyl acetate).

Elute the Citreoviridin fraction with an appropriate solvent (e.g., a higher concentration of

ethyl acetate in hexane).
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Evaporate the collected fraction to dryness and reconstitute in the mobile phase for HPLC

analysis.

D. HPLC-FLD Analysis

HPLC System: A liquid chromatograph equipped with a fluorescence detector.

Column: Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase: Isocratic elution with ethyl acetate-hexane (75:25, v/v).

Flow Rate: 1.5 mL/min.

Injection Volume: 20-100 µL.

Fluorescence Detector Settings: Excitation at 388 nm, Emission at 480 nm.

Quantification: Prepare a calibration curve using Citreoviridin standards of known

concentrations. Compare the peak area of the sample to the calibration curve to determine

the concentration.

Workflow Diagram: HPLC-FLD Analysis of Citreoviridin
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Workflow for HPLC-FLD Detection of Citreoviridin

Sample (e.g., Corn, Rice)

Extraction with Dichloromethane

SPE Cleanup (Silica/Amino Columns)

HPLC Separation (Normal-Phase)

Fluorescence Detection
(Ex: 388 nm, Em: 480 nm)

Data Analysis & Quantification

Click to download full resolution via product page

Caption: Workflow for HPLC-FLD analysis of Citreoviridin.

Monoclonal Antibody-Enhanced Fluorescence
Detection
Recent studies have shown that the binding of specific monoclonal antibodies (mAbs) to

Citreoviridin can significantly enhance its intrinsic fluorescence. This phenomenon can be

exploited to develop a sensitive and specific detection method that may not require

chromatographic separation.
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Principle
The binding of the antibody to the Citreoviridin molecule likely alters the microenvironment of

the fluorophore, leading to an increase in quantum yield. This results in a more intense

fluorescence signal upon excitation.

Quantitative Data Summary
Parameter Value

Excitation Wavelength (Enhanced) 420 nm

Emission Wavelength (Enhanced) 570 nm

Antibody Concentration 2.0 µM (in described experiment)

Citreoviridin Concentration 1.25 µM (in described experiment)

Experimental Protocol: Antibody-Enhanced
Fluorescence Measurement
This protocol provides a general framework for measuring the fluorescence enhancement of

Citreoviridin in the presence of a specific monoclonal antibody.

A. Materials and Reagents

Citreoviridin standard solution

Anti-Citreoviridin monoclonal antibody (e.g., mAb 2-2 or mAb 2-4)

Phosphate-buffered saline (PBS), pH 7.4

Spectrofluorometer

B. Procedure

Prepare a series of Citreoviridin standard solutions in PBS.

Prepare a working solution of the anti-Citreoviridin monoclonal antibody in PBS.
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In a cuvette or microplate well, mix the Citreoviridin standard with the antibody solution.

As a control, prepare a similar mixture using a non-specific antibody or bovine serum

albumin (BSA) to account for non-specific interactions. Also, measure the fluorescence of

Citreoviridin in buffer alone.

Incubate the mixture at room temperature for a specified period (e.g., 30 minutes) to allow

for binding.

Measure the fluorescence using a spectrofluorometer with excitation set to 420 nm and

emission scanned from 500 nm to 650 nm to observe the peak at 570 nm.

Plot the fluorescence intensity against the Citreoviridin concentration to generate a

calibration curve.

Signaling Pathway Diagram: Antibody-Enhanced
Fluorescence

Principle of Antibody-Enhanced Fluorescence

After Binding

Citreoviridin (Low Fluorescence)

CTV-Antibody Complex
(High Fluorescence)

Binding

Monoclonal Antibody

Click to download full resolution via product page

Caption: Antibody binding enhances Citreoviridin fluorescence.

Future Perspectives and Emerging Technologies
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While specific protocols for Citreoviridin detection using the following advanced fluorescence

techniques are not yet established in the literature, they represent promising future directions

for mycotoxin analysis. Their general principles are outlined below.

A. Time-Resolved Fluorescence Immunoassay (TRFIA)
TRFIA utilizes lanthanide chelates as labels, which have long fluorescence lifetimes. This

allows for time-gated detection, where the measurement is delayed after the excitation pulse,

effectively eliminating short-lived background fluorescence from the sample matrix and

significantly improving sensitivity.

Potential Application for Citreoviridin: A competitive TRFIA could be developed where

Citreoviridin in a sample competes with a lanthanide-labeled Citreoviridin analog for binding

to a limited number of anti-Citreoviridin antibodies immobilized on a microplate.

**B. Quantum Dot (QD)-
To cite this document: BenchChem. [Application Notes and Protocols for Fluorescence
Detection of Citreoviridin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190807#fluorescence-detection-methods-for-
citreoviridin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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